Cas no 2137576-92-0 (1H-Pyrazole-4-carboxylic acid, 1-ethyl-5-formyl-3-methyl-)

1H-Pyrazole-4-carboxylic acid, 1-ethyl-5-formyl-3-methyl- Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrazole-4-carboxylic acid, 1-ethyl-5-formyl-3-methyl-
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- Inchi: 1S/C8H10N2O3/c1-3-10-6(4-11)7(8(12)13)5(2)9-10/h4H,3H2,1-2H3,(H,12,13)
- InChI Key: DAGATHMHTQAYCZ-UHFFFAOYSA-N
- SMILES: N1(CC)C(C=O)=C(C(O)=O)C(C)=N1
1H-Pyrazole-4-carboxylic acid, 1-ethyl-5-formyl-3-methyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-395498-0.5g |
1-ethyl-5-formyl-3-methyl-1H-pyrazole-4-carboxylic acid |
2137576-92-0 | 0.5g |
$891.0 | 2023-03-02 | ||
Enamine | EN300-395498-10.0g |
1-ethyl-5-formyl-3-methyl-1H-pyrazole-4-carboxylic acid |
2137576-92-0 | 10.0g |
$3992.0 | 2023-03-02 | ||
Enamine | EN300-395498-5.0g |
1-ethyl-5-formyl-3-methyl-1H-pyrazole-4-carboxylic acid |
2137576-92-0 | 5.0g |
$2692.0 | 2023-03-02 | ||
Enamine | EN300-395498-1.0g |
1-ethyl-5-formyl-3-methyl-1H-pyrazole-4-carboxylic acid |
2137576-92-0 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-395498-2.5g |
1-ethyl-5-formyl-3-methyl-1H-pyrazole-4-carboxylic acid |
2137576-92-0 | 2.5g |
$1819.0 | 2023-03-02 | ||
Enamine | EN300-395498-0.1g |
1-ethyl-5-formyl-3-methyl-1H-pyrazole-4-carboxylic acid |
2137576-92-0 | 0.1g |
$817.0 | 2023-03-02 | ||
Enamine | EN300-395498-0.05g |
1-ethyl-5-formyl-3-methyl-1H-pyrazole-4-carboxylic acid |
2137576-92-0 | 0.05g |
$780.0 | 2023-03-02 | ||
Enamine | EN300-395498-0.25g |
1-ethyl-5-formyl-3-methyl-1H-pyrazole-4-carboxylic acid |
2137576-92-0 | 0.25g |
$855.0 | 2023-03-02 |
1H-Pyrazole-4-carboxylic acid, 1-ethyl-5-formyl-3-methyl- Related Literature
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Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320
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Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800
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Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429
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4. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697
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Ralph A. Wheeler,Emily E. Dalbey Phys. Chem. Chem. Phys., 2021,23, 9061-9064
Additional information on 1H-Pyrazole-4-carboxylic acid, 1-ethyl-5-formyl-3-methyl-
1H-Pyrazole-4-carboxylic Acid, 1-Ethyl-5-Formyl-3-Methyl-
1H-Pyrazole-4-carboxylic acid, 1-ethyl-5-formyl-3-methyl (CAS No. 2137576-92-0) is a versatile organic compound with significant applications in the fields of pharmaceuticals, agrochemicals, and materials science. This compound belongs to the class of pyrazole derivatives, which are known for their unique chemical properties and wide-ranging biological activities. The pyrazole ring serves as a critical structural motif, enabling the molecule to interact with various biological targets, such as enzymes and receptors, making it a valuable scaffold in drug design.
The chemical structure of this compound comprises a pyrazole ring substituted with an ethyl group at position 1, a formyl group at position 5, and a methyl group at position 3. The carboxylic acid group at position 4 further enhances its functional versatility. This combination of substituents imparts the molecule with unique electronic and steric properties, which are essential for its biological activity and chemical reactivity. Recent studies have highlighted the potential of this compound as a lead molecule in the development of novel therapeutics targeting inflammatory diseases and cancer.
Synthesis and characterization of 1H-pyrazole-4-carboxylic acid, 1-ethyl-5-formyl-3-methyl have been extensively explored in recent years. Researchers have developed efficient synthetic routes using microwave-assisted synthesis and catalytic cross-coupling reactions. These methods not only improve the yield but also reduce the reaction time, making the compound more accessible for large-scale production. Advanced analytical techniques such as NMR spectroscopy and X-ray crystallography have been employed to confirm the molecular structure and purity.
The biological activity of this compound has been a focal point of recent investigations. In vitro studies have demonstrated its potent anti-inflammatory properties by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, preclinical trials have shown its ability to modulate signaling pathways involved in tumor growth and metastasis. These findings underscore its potential as a candidate for anti-cancer drug development.
In the field of materials science, this compound has been explored for its application in the synthesis of advanced materials such as metal-organic frameworks (MOFs) and coordination polymers. Its carboxylic acid group facilitates strong metal-ligand interactions, making it an ideal building block for constructing porous materials with high surface area and selectivity. Recent breakthroughs in this area have opened new avenues for gas storage, catalysis, and sensing applications.
From an environmental perspective, the biodegradability and toxicity profile of 1H-pyrazole-4-carboxylic acid, 1-ethyl-5-formyl-3-methyl have been assessed to ensure its safe use in industrial applications. Studies indicate that the compound exhibits low acute toxicity to aquatic organisms under standard test conditions. Furthermore, its potential for bioaccumulation is minimal due to its moderate hydrophilicity.
In conclusion, 1H-pyrazole-4-carboxylic acid, 1-ethyl-5-formyl-3-methyl (CAS No. 2137576-92) is a multifaceted compound with promising applications across diverse scientific domains. Its unique chemical structure, coupled with advancements in synthetic methodologies and biological evaluations, positions it as a key player in future research and development efforts.
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